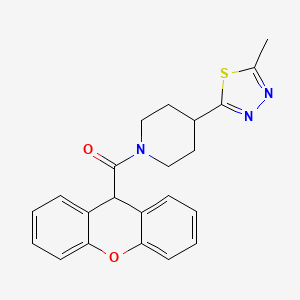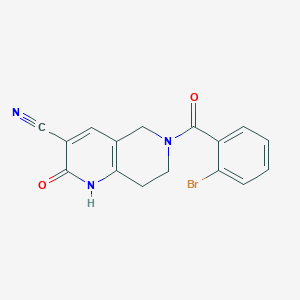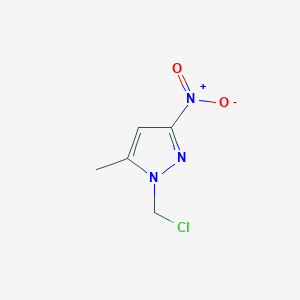![molecular formula C22H20N4O3 B2916088 5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923200-86-6](/img/structure/B2916088.png)
5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Methods : Research has shown various methods for synthesizing pyrazolo[4,3-c]pyridine derivatives. For instance, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazoles have been synthesized by reacting with hydrazine hydrate in ethanol, which is a step towards creating pyrazolo[1,5-a]pyrimidines (Hassan, Hafez, & Osman, 2014).
Characterization Techniques : X-ray powder diffraction has been utilized for characterizing similar compounds, providing essential data for understanding their crystalline structure and purity (Wang, Suo, Zhang, Hou, & Li, 2017).
Cytotoxic Activity and Anticancer Potential
Cytotoxic Activity : Studies have demonstrated the cytotoxic activity of pyrazolo[1,5-a]pyrimidines against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan, Hafez, Osman, & Ali, 2015).
Anticancer Agents : Novel pyrazolo[3,4-d]pyrimidines and related derivatives have been explored as potential anticancer and anti-5-lipoxygenase agents. This includes the synthesis of various compounds and assessment of their biological activities, which could be relevant for therapeutic applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Miscellaneous Applications
Anti-inflammatory and Analgesic Agents : Research has involved the synthesis of novel heterocyclic compounds derived from similar chemical structures for exploring their anti-inflammatory and analgesic properties. This indicates potential pharmacological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Fungicidal Activity : Pyrazolo[1,5-a] pyrimidines, analogues of the systemic fungicide carboxin, have been synthesized and evaluated for fungicidal activity. This suggests applications in agricultural sciences (Huppatz, 1985).
Mécanisme D'action
Target of Action
The primary target of this compound is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting FXa, this compound can prevent the formation of blood clots .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to FXa and inhibits its activity, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a reduction in thrombin generation and, consequently, a decrease in the formation of blood clots .
Biochemical Pathways
The inhibition of FXa affects the coagulation cascade , a biochemical pathway that leads to the formation of blood clots . By inhibiting FXa, this compound prevents the conversion of prothrombin to thrombin, thereby disrupting the coagulation cascade and reducing the formation of blood clots .
Pharmacokinetics
This compound has good bioavailability , low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The result of this compound’s action is a reduction in the formation of blood clots . By inhibiting FXa and disrupting the coagulation cascade, this compound reduces thrombin generation and, consequently, the formation of blood clots . This can help prevent thromboembolic diseases, which are conditions caused by the formation of blood clots .
Propriétés
IUPAC Name |
5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-3-25-13-18(21(27)23-15-8-7-11-17(12-15)29-2)20-19(14-25)22(28)26(24-20)16-9-5-4-6-10-16/h4-14H,3H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUJOQRUTUGEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2916005.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-Chloro-6-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2916010.png)


![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2916013.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2916020.png)
![(1H-benzo[d]imidazol-5-yl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2916021.png)
![2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2916022.png)
![Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2916023.png)
![(4-Morpholin-4-ylsulfonylphenyl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2916025.png)
![N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2916027.png)